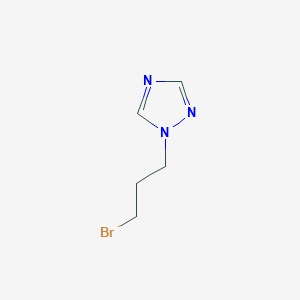

1-(3-Bromopropyl)-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1-(3-bromopropyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c6-2-1-3-9-5-7-4-8-9/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGROQCNXGQUGTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 1-(3-Bromopropyl)-1,2,4-triazole: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(3-Bromopropyl)-1,2,4-triazole, a key intermediate in the development of various pharmaceutically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

1,2,4-triazole and its derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The introduction of an alkyl halide functional group, such as a 3-bromopropyl chain, at the N1 position of the triazole ring provides a versatile handle for further molecular elaboration and the synthesis of more complex drug candidates. This guide details a probable synthetic route and the expected analytical characterization of the title compound.

Synthetic Pathway

The synthesis of this compound is typically achieved through the N-alkylation of 1,2,4-triazole with 1,3-dibromopropane. The reaction is generally carried out in the presence of a base to deprotonate the triazole ring, thereby facilitating its nucleophilic attack on the electrophilic carbon of the dibromoalkane. The regioselectivity of the alkylation, favoring the N1 position over the N2 or N4 positions, can be influenced by the choice of base, solvent, and reaction conditions. The use of a strong, non-nucleophilic base such as 1,8-Diazabicyclo[11.5.4.0]undec-7-ene (DBU) has been shown to favor the formation of 1-substituted-1,2,4-triazoles in high yield.[1] Microwave-assisted synthesis in the presence of an ionic liquid has also been reported as an efficient method for the regioselective 1-alkylation of 1,2,4-triazole.[2]

References

A Technical Guide to the Spectroscopic Profile of 1-(3-Bromopropyl)-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1-(3-Bromopropyl)-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of directly published experimental spectra for this specific molecule, this document outlines a standard experimental protocol for its synthesis and presents predicted spectroscopic data based on established values for its constituent functional groups.

Experimental Protocols

A common and effective method for the synthesis of this compound is the alkylation of 1,2,4-triazole with 1,3-dibromopropane. The reaction can be carried out under basic conditions to facilitate the nucleophilic attack of the triazole ring on the alkyl halide.

Synthesis of this compound

-

Materials: 1,2,4-triazole, 1,3-dibromopropane, a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., acetonitrile, dimethylformamide).

-

Procedure:

-

Dissolve 1,2,4-triazole in the chosen solvent in a round-bottom flask.

-

Add the base portion-wise to the solution while stirring at room temperature.

-

Add 1,3-dibromopropane dropwise to the reaction mixture.

-

Heat the mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound isomer.

-

-

Characterization: The purified product should be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Data Presentation

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the individual components of the molecule: the 1,2,4-triazole ring and the 3-bromopropyl chain.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | s | 1H | H-5 (Triazole ring) |

| ~8.0 | s | 1H | H-3 (Triazole ring) |

| ~4.4 | t | 2H | N-CH ₂-CH₂-CH₂-Br |

| ~2.4 | m | 2H | N-CH₂-CH ₂-CH₂-Br |

| ~3.5 | t | 2H | N-CH₂-CH₂-CH ₂-Br |

Solvent: CDCl₃. The chemical shifts are approximate and can vary based on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C-3 (Triazole ring) |

| ~145 | C-5 (Triazole ring) |

| ~48 | N -CH₂-CH₂-CH₂-Br |

| ~32 | N-CH₂-C H₂-CH₂-Br |

| ~30 | N-CH₂-CH₂-C H₂-Br |

Solvent: CDCl₃. The chemical shifts are approximate and can vary based on the solvent and concentration.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (Triazole ring) |

| ~2950 | Medium | C-H stretch (Aliphatic) |

| ~1500 | Medium | C=N stretch (Triazole ring) |

| ~1280 | Strong | C-N stretch |

| ~650 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 190/192 | [M+H]⁺ molecular ion peak (presence of Br isotopes) |

| 111 | [M - Br]⁺ |

| 69 | [C₂H₃N₃]⁺ (Triazole ring fragment) |

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Synthesis and analysis workflow for this compound.

CAS number and molecular weight of 1-(3-Bromopropyl)-1,2,4-triazole

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of 1-(3-Bromopropyl)-1,2,4-triazole, a key building block in medicinal chemistry.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

| Parameter | Value | Reference |

| CAS Number | 113856-07-8 | |

| Molecular Formula | C5H8BrN3 | |

| Molecular Weight | 190.04 g/mol |

Introduction to 1,2,4-Triazole Derivatives in Drug Discovery

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. The nitrogen-rich heterocycle can engage in various non-covalent interactions with biological targets, making it a valuable component in the design of novel therapeutics. The N-alkylation of the 1,2,4-triazole ring is a common strategy to introduce diverse functionalities and modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound serves as a versatile intermediate, allowing for the subsequent attachment of various functional groups through nucleophilic substitution of the bromide.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of 1,2,4-triazole with 1,3-dibromopropane. This reaction can lead to a mixture of N1 and N4-alkylated isomers, with the reaction conditions influencing the regioselectivity. Below is a representative experimental protocol for the alkylation of a triazole derivative, which can be adapted for the synthesis of the title compound.

Representative Experimental Protocol: Alkylation of a 1,2,4-Triazole Derivative

This protocol describes the alkylation of an S-substituted 1,2,4-triazole with 1,3-dibromopropane, which serves as a close model for the synthesis of this compound.

Materials:

-

S-substituted 1,2,4-triazole (1 equivalent)

-

1,3-dibromopropane (excess, e.g., 3 equivalents)

-

Potassium carbonate (K2CO3) (2 equivalents)

-

Acetone (solvent)

Procedure:

-

To a stirred solution of the S-substituted 1,2,4-triazole in acetone, add potassium carbonate.

-

Add 1,3-dibromopropane to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and potassium bromide salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired N-alkylated product.

Note: The regioselectivity of the alkylation (N1 vs. N4) can be influenced by factors such as the solvent, base, and the nature of the substituent on the triazole ring. The separation of isomers may be necessary.

Synthetic Workflow

The synthesis of this compound via N-alkylation can be represented by the following workflow.

An In-Depth Technical Guide on the Solubility and Stability of 1-(3-Bromopropyl)-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the heterocyclic compound 1-(3-Bromopropyl)-1,2,4-triazole. Given the limited availability of direct experimental data for this specific molecule, this guide combines established principles for triazole derivatives, predictive data from cheminformatics models, and detailed experimental protocols based on international guidelines to offer a thorough understanding of its physicochemical properties.

Core Concepts: Solubility and Stability of Triazoles

The 1,2,4-triazole ring is a common scaffold in medicinal chemistry and agrochemicals, valued for its metabolic stability and diverse biological activities. The solubility and stability of substituted triazoles are critical parameters influencing their bioavailability, formulation, and shelf-life.

Solubility: The presence of three nitrogen atoms in the triazole ring allows for hydrogen bonding, which generally imparts moderate water solubility to the parent compound. However, the introduction of a lipophilic alkyl halide chain, such as the 3-bromopropyl group, is expected to decrease aqueous solubility and increase solubility in organic solvents.

Stability: The aromatic nature of the 1,2,4-triazole ring confers significant stability. Triazole rings are generally resistant to thermal stress, and acidic or basic hydrolysis.[1] However, the bromo-alkyl side chain introduces a potential site for nucleophilic substitution or elimination reactions, which may be the primary pathway for degradation under certain conditions.

Predicted Physicochemical Properties

In the absence of direct experimental data, the following tables summarize the predicted physicochemical properties of this compound. These values were estimated using established cheminformatics tools and provide a valuable baseline for experimental design.

Table 1: Predicted Solubility of this compound at 25°C

| Solvent | Predicted Solubility (g/L) |

| Water | 10 - 20 |

| Ethanol | > 100 |

| Methanol | > 100 |

| Acetone | > 100 |

| Dichloromethane | > 100 |

| Toluene | 10 - 50 |

| Hexane | < 1 |

Table 2: Predicted Stability Profile of this compound

| Stability Parameter | Predicted Outcome |

| Thermal Stability | Expected to be stable up to >200°C. Decomposition is likely initiated by the loss of the bromopropyl side chain. |

| Hydrolytic Stability | The triazole ring is stable. The C-Br bond may undergo slow hydrolysis, particularly at elevated temperatures and non-neutral pH. |

| Photostability | The triazole ring is generally photostable. The C-Br bond may be susceptible to photolytic cleavage. |

| Oxidative Stability | The triazole ring is relatively resistant to oxidation. The alkyl chain may be susceptible to oxidation under harsh conditions. |

Experimental Protocols

The following sections detail the experimental methodologies for determining the solubility and stability of this compound, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Solubility Determination (OECD 105)

The shake-flask method is a standard protocol for determining the water solubility of a compound.[2][3][4][5][6]

Objective: To determine the saturation concentration of this compound in water at a given temperature.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of deionized water in a flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the solution to separate the saturated aqueous phase from the solid material.

-

Quantification: Analyze the concentration of this compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicate and Report: Perform the experiment in triplicate to ensure reproducibility. The average concentration is reported as the water solubility.

Stability Testing

Stability testing is crucial to understand how the quality of a substance varies over time under the influence of environmental factors.

This protocol determines the rate of hydrolysis of a chemical as a function of pH.[7][8][9][10][11]

Objective: To determine the hydrolysis rate of this compound in aqueous solutions at different pH values.

Methodology:

-

Solution Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Incubation: Add a known concentration of this compound to each buffer solution and incubate at a constant temperature (e.g., 50°C for a preliminary test) in the dark.

-

Sampling: At specified time intervals, withdraw aliquots from each solution.

-

Analysis: Analyze the concentration of the parent compound and any potential degradation products using a stability-indicating HPLC method.

-

Kinetics: Determine the rate of hydrolysis and the half-life of the compound at each pH value by plotting the concentration of the parent compound versus time.

This guideline outlines the necessary tests to evaluate the light sensitivity of a drug substance.[10][12][13][14][15]

Objective: To assess the stability of this compound upon exposure to light.

Methodology:

-

Sample Preparation: Place the solid compound in a chemically inert, transparent container. Prepare a solution of the compound in a suitable solvent.

-

Light Exposure: Expose the samples to a light source that produces a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.

-

Dark Control: Store a parallel set of samples in the dark at the same temperature to serve as a control.

-

Analysis: After the exposure period, analyze both the light-exposed and dark control samples for any degradation using a suitable analytical method like HPLC. Compare the results to quantify the extent of photodegradation.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of a compound.[16][17][18][19][20]

Objective: To determine the decomposition temperature and thermal transitions of this compound.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of the compound into a TGA or DSC pan.

-

TGA Analysis: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen). The instrument records the change in mass as a function of temperature. The onset of mass loss indicates the beginning of decomposition.

-

DSC Analysis: Heat a sample and a reference at a constant rate. The instrument measures the difference in heat flow between the sample and the reference. Endothermic or exothermic peaks can indicate melting, decomposition, or other thermal events.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While direct experimental data is limited, the provided predictions and detailed experimental protocols based on international standards offer a robust framework for initiating laboratory investigations. The inherent stability of the 1,2,4-triazole core suggests that the 3-bromopropyl side chain will be the primary determinant of its degradation profile. The predicted solubility profile indicates good solubility in common organic solvents, which is advantageous for synthesis and formulation development. The experimental validation of these predicted properties is a critical next step in the comprehensive characterization of this compound.

References

- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 4. laboratuar.com [laboratuar.com]

- 5. oecd.org [oecd.org]

- 6. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 9. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 14. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

- 15. researchgate.net [researchgate.net]

- 16. jocpr.com [jocpr.com]

- 17. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]

- 18. standards.iteh.ai [standards.iteh.ai]

- 19. fauske.com [fauske.com]

- 20. img.antpedia.com [img.antpedia.com]

The Diverse Biological Landscape of 1,2,4-Triazole Derivatives: A Technical Guide

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features, including the ability to engage in hydrogen bonding and its dipole character, have rendered it a privileged scaffold in the design of therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the multifaceted biological activities of 1,2,4-triazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their therapeutic potential. The versatility of this scaffold has led to the development of a wide array of compounds with potent pharmacological effects, including anticancer, antifungal, antimicrobial, and antiviral activities.[1][3][4]

Anticancer Activity

1,2,4-triazole derivatives have emerged as a significant class of compounds in the relentless pursuit of novel anticancer agents.[5] Their mechanisms of action are diverse, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and survival pathways. Several clinically approved anticancer drugs, such as letrozole and anastrozole, incorporate the 1,2,4-triazole moiety, underscoring its importance in oncology.[5][6]

Inhibition of Key Signaling Pathways

A notable mechanism through which 1,2,4-triazole derivatives exert their anticancer effects is the inhibition of critical enzymes and protein kinases involved in cancer cell signaling. For instance, certain derivatives have been shown to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR), B-Raf (BRAF), and tubulin.[7] The inhibition of these targets can disrupt downstream signaling cascades that are crucial for cancer cell growth and survival.

Below is a simplified representation of the signaling pathway inhibition by 1,2,4-triazole derivatives.

Quantitative Anticancer Activity Data

The anticancer efficacy of 1,2,4-triazole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the IC50 values for selected 1,2,4-triazole derivatives.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| TP6 | Murine Melanoma (B16F10) | 41.12 - 61.11 (Range for TP1-TP7) | [6] |

| 8c | EGFR Inhibition | 3.6 | [7] |

| 4g | Human Colon Carcinoma (HT-29) | 12.69 ± 7.14 | [8] |

| 4b | Human Colorectal Adenocarcinoma (CaCo2) | 26.15 | [8] |

| 12d | Breast Cancer (MCF7) | 1.5 | [9] |

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation, and thus the cytotoxic potential of compounds.

Workflow for MTT Assay:

Detailed Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: The synthesized 1,2,4-triazole derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted to various concentrations.[6] The cells are then treated with these different concentrations of the compounds.

-

Incubation: The treated cells are incubated for a period of 48 hours.[6]

-

MTT Addition: After the incubation period, MTT solution is added to each well.

-

Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[6]

Antifungal Activity

1,2,4-triazole derivatives are renowned for their potent antifungal properties, forming the backbone of several clinically important antifungal drugs like fluconazole, itraconazole, and voriconazole.[10][11][12] These compounds are particularly effective against a broad spectrum of pathogenic fungi.[13]

Mechanism of Antifungal Action

The primary mechanism of antifungal action for most 1,2,4-triazole derivatives involves the inhibition of fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, these derivatives disrupt the integrity of the fungal cell membrane, leading to fungal cell death.[11]

Ergosterol Biosynthesis Inhibition Pathway:

Quantitative Antifungal Activity Data

The antifungal activity of 1,2,4-triazole derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Analogue 7a | Various fungal strains | 0.0313 - 1 | [2] |

| Compound 6 | Candida albicans | 0.0625 - 1 | [2] |

| Various Derivatives | Microsporum gypseum | Superior or comparable to Ketoconazole | [10] |

| Compound 37 | Candida albicans, Aspergillus niger | - | [1] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay:

Detailed Methodology:

-

Preparation of Dilutions: Serial twofold dilutions of the 1,2,4-triazole derivatives are prepared in a liquid growth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with a standardized suspension of the test fungus.

-

Incubation: The plates are incubated under conditions suitable for the growth of the test fungus (e.g., specific temperature and time).

-

Visual Inspection: After incubation, the plates are visually inspected for turbidity, which indicates fungal growth.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the fungus.

Antimicrobial Activity

Beyond their antifungal prowess, 1,2,4-triazole derivatives also exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][14] The hybridization of the 1,2,4-triazole scaffold with other antibacterial pharmacophores has been a successful strategy to develop novel and more effective antibacterial agents.[15]

Quantitative Antimicrobial Activity Data

The antibacterial efficacy is also commonly expressed as the Minimum Inhibitory Concentration (MIC).

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Azomethine derivatives 1a-g | Pseudomonas aeruginosa | 16 | [14] |

| Compounds 36 and 37 | All tested bacterial species | 200 | [1] |

| Compound 7 | Pseudomonas aeruginosa | More active than Penicillin G | [1] |

| Compound 72 | Staphylococcus aureus, Escherichia coli | - | [1] |

| Compound 5e | Staphylococcus aureus | Superior to Streptomycin | [10] |

| Clinafloxacin-triazole hybrids 28 | Various bacteria | 0.25 - 2 | [2] |

Experimental Protocol: Agar Disc-Diffusion Method

The agar disc-diffusion method is a widely used qualitative test to determine the antimicrobial susceptibility of bacteria.

Workflow for Agar Disc-Diffusion Assay:

Detailed Methodology:

-

Bacterial Lawn Preparation: A standardized inoculum of the test bacterium is uniformly spread over the surface of an agar plate.

-

Disc Application: Sterile paper discs impregnated with a known concentration of the 1,2,4-triazole derivative are placed on the agar surface.

-

Incubation: The plate is incubated under appropriate conditions to allow for bacterial growth.

-

Zone of Inhibition Measurement: If the compound is active, it will diffuse into the agar and inhibit the growth of the bacteria, resulting in a clear zone around the disc. The diameter of this zone of inhibition is measured to assess the antibacterial activity.

Antiviral Activity

The 1,2,4-triazole scaffold is also a key component in several antiviral agents, with Ribavirin being a prominent example.[16][17] These derivatives have shown activity against a wide range of DNA and RNA viruses.[18][19] The development of new 1,2,4-triazole-based compounds is a promising avenue for the treatment of various viral infections.[16]

Enzyme Inhibition

The biological activities of 1,2,4-triazole derivatives are often rooted in their ability to inhibit specific enzymes.[20][21] This inhibitory action is not limited to microbial or cancer-related enzymes but extends to a variety of other enzymes implicated in different diseases. For example, certain derivatives have been identified as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, suggesting their potential in the management of Alzheimer's disease and diabetes mellitus.[22][23]

Quantitative Enzyme Inhibition Data

Enzyme inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 12d | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | [22] |

| 12m | Acetylcholinesterase (AChE) | 0.017 ± 0.53 | [22] |

| 12d | Butyrylcholinesterase (BChE) | 36.74 ± 1.24 | [22] |

| 12m | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | [22] |

| 12d | α-Glucosidase | 19.35 ± 1.28 | [22] |

Conclusion

The 1,2,4-triazole scaffold continues to be a highly versatile and fruitful source of new therapeutic agents. The diverse range of biological activities, including anticancer, antifungal, antimicrobial, antiviral, and enzyme inhibition, highlights the immense potential of this heterocyclic core in drug discovery and development. The ability to readily modify the 1,2,4-triazole ring allows for the fine-tuning of pharmacological properties, paving the way for the creation of more potent and selective drug candidates. This technical guide serves as a testament to the enduring importance of 1,2,4-triazole derivatives in medicinal chemistry and provides a solid foundation for future research in this exciting field.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An updated review on diverse range of biological activities of 1,2,4-triazole derivatives: Insight into structure activity relationship | CoLab [colab.ws]

- 4. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 7. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemconsai.com [chemconsai.com]

- 13. mdpi.com [mdpi.com]

- 14. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. recent-advances-in-1-2-4-triazole-scaffolds-as-antiviral-agents - Ask this paper | Bohrium [bohrium.com]

- 17. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 18. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]

- 20. researchgate.net [researchgate.net]

- 21. sjr.isp.edu.pk [sjr.isp.edu.pk]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

A Literature Review for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 1,2,4-Triazoles

The 1,2,4-triazole moiety is a foundational scaffold in medicinal chemistry and materials science. As a five-membered heterocycle containing three nitrogen atoms, its unique structural and electronic properties have made it a privileged structure in the design of a wide array of therapeutic agents. Compounds incorporating the 1,2,4-triazole ring exhibit a broad spectrum of pharmacological activities, including antifungal, antiviral, anticancer, anti-inflammatory, and antidepressant properties.[1][2][3] Notable drugs such as the antifungals Fluconazole and Itraconazole underscore the therapeutic importance of this heterocyclic system.[1] This guide provides a comprehensive overview of the core synthetic methodologies for constructing the 1,2,4-triazole ring, from classical name reactions to modern, high-efficiency protocols.

Classical Synthesis Methods

The foundational methods for 1,2,4-triazole synthesis have been established for over a century and remain relevant in modern organic chemistry.

Pellizzari Reaction

Discovered by Guido Pellizzari in 1911, this reaction involves the condensation of an amide and an acyl hydrazide to form a 3,5-disubstituted 1,2,4-triazole.[2][4][5][6] The reaction typically requires high temperatures and long reaction times, and can result in low yields.[2] If the acyl groups of the reactants are different, a mixture of products may form due to acyl group interchange.[5][6]

Reaction Mechanism: The mechanism commences with the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the amide.[2] Subsequent intramolecular cyclization and dehydration via the loss of two water molecules yields the aromatic 1,2,4-triazole ring.[2]

Figure 1: Pellizzari Reaction Mechanism.

Experimental Protocol: Synthesis of 3,5-diphenyl-1,2,4-triazole [7]

-

A mixture of benzamide and benzoyl hydrazide is heated.

-

The reaction proceeds via condensation to form the desired 3,5-diphenyl-1,2,4-triazole.

-

Note: Specific conditions such as temperature, reaction time, and purification methods are highly substrate-dependent and often require optimization.

Einhorn-Brunner Reaction

The Einhorn-Brunner reaction is the acid-catalyzed condensation of imides with alkyl or aryl hydrazines, which produces an isomeric mixture of 1,2,4-triazoles.[8][9] The reaction provides a versatile route to N-substituted triazoles.[7]

Reaction Mechanism: The mechanism involves the initial formation of an iminium ion, followed by a 1,5-proton shift. An intramolecular nucleophilic attack by a nitrogen atom leads to a 5-membered ring closure. Subsequent elimination of water and a proton results in the formation of the aromatic triazole ring.[8]

Figure 2: Einhorn-Brunner Reaction Workflow.

Experimental Protocol: Synthesis of 1,5-diphenyl-1,2,4-triazole [7]

-

N-formyl benzamide is condensed with phenyl hydrazine in the presence of a weak acid catalyst.

-

The reaction mixture is heated to facilitate cyclization and dehydration.

-

Upon cooling, the product, 1,5-diphenyl-1,2,4-triazole, is isolated and purified, typically by recrystallization.

Synthesis from Thiosemicarbazides

A common and versatile method for preparing unsubstituted or 3-substituted 1,2,4-triazoles involves the cyclization of thiosemicarbazides.

Experimental Protocol: Synthesis of 1,2,4-Triazole [3][10]

-

Acylation: Thiosemicarbazide is acylated with formic acid to produce 1-formyl-3-thiosemicarbazide.[3][10]

-

Cyclization: The intermediate is cyclized by heating with aqueous sodium hydroxide to yield 1,2,4-triazole-3(5)-thiol.[3]

-

Oxidation: The thiol group is removed by oxidation with a mixture of nitric acid and sodium nitrite, or hydrogen peroxide, to afford the final 1,2,4-triazole product.[3][10]

Modern Synthetic Methods

Advances in synthetic chemistry have led to the development of more efficient, versatile, and environmentally friendly methods for 1,2,4-triazole synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times, increasing yields, and often leading to cleaner reactions compared to conventional heating.[2][11][12]

Advantages:

-

Rapid Heating: Microwaves provide rapid and uniform heating of the reaction mixture.[1]

-

Shorter Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[2][11]

-

Higher Yields: Improved reaction kinetics often lead to higher product yields.[2][11][12]

Figure 3: General Microwave-Assisted Synthesis Workflow.

Experimental Protocol: One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles [13][14][15]

-

Activation: A secondary amide is activated with triflic anhydride in a suitable solvent (e.g., DCE or DCM) at 0 °C in the presence of a base like 2-fluoropyridine.[14]

-

Addition: A hydrazide is added in situ to the activated species.

-

Cyclodehydration: The reaction mixture is subjected to microwave irradiation (e.g., 140 °C for 2 hours) to induce cyclodehydration.[14]

-

Isolation: The resulting 3,4,5-trisubstituted 1,2,4-triazole is isolated and purified. This method is effective with short reaction times and minimal activating reagent.[14]

Metal-Catalyzed Synthesis

Metal catalysis, particularly with copper, has revolutionized triazole synthesis, enabling reactions under milder conditions with broader substrate scopes.[16]

Copper-Catalyzed Reactions: Copper catalysts are widely used for various C-N and N-N bond-forming reactions to construct the triazole ring.[16][17] One prominent approach involves the copper-catalyzed reaction of amidines with nitriles.[3]

Figure 4: Logic Diagram for a Copper-Catalyzed Synthesis.

Experimental Protocol: Copper-Catalyzed Synthesis from Amides and Nitriles [18]

-

An amide and a nitrile are combined in a reaction vessel with a copper catalyst (e.g., CuCl₂).[16][18]

-

A base (e.g., K₃PO₄) and a suitable solvent (e.g., DMF) are added.[16][18]

-

The reaction is carried out under an oxygen atmosphere (or air) with heating. The cascade of addition, oxidation, and cyclization yields the 3,5-disubstituted-1,2,4-triazole.[18]

[3+2] Cycloaddition Reactions

1,3-Dipolar cycloaddition is a powerful and convergent strategy for synthesizing five-membered heterocycles, including 1,2,4-triazoles.[1] This approach involves the reaction of a 1,3-dipole with a dipolarophile.

Common Methodologies:

-

Nitrile Imines: The reaction of in-situ generated nitrile imines (from hydrazonoyl halides) with nitriles is a classic example.[1]

-

Aryl Diazonium Salts: Metal-free [3+2] cycloaddition between aryl diazonium salts and various partners like azalactones can produce 1,3,5-trisubstituted-1,2,4-triazoles.[16][19]

-

Hydrazones and Nitriles: A formal [3+2] cycloaddition between N,N-dialkylhydrazones and nitriles, proceeding via an in-situ generated hydrazonoyl chloride, provides a route to multi-substituted N-alkyl-triazoles.[20][21]

Quantitative Data Summary

The efficiency of different synthetic methods can be compared by examining their reaction conditions and yields.

| Method | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Reference |

| Pellizzari Reaction | Amide, Acyl Hydrazide | High Temperature | Long (hours) | Low to Moderate | [2] |

| Einhorn-Brunner | Imide, Hydrazine | Weak Acid | Varies | Moderate to Good | [7] |

| Microwave-Assisted | Secondary Amide, Hydrazide | Tf₂O, 2-FPyr, μW (140 °C) | 2 hours | up to 85% | [14] |

| Microwave-Assisted | Hydrazide, Hydrazine Hydrate | μW (800W, 250°C) | 4-12 minutes | Excellent | [7] |

| Cu-Catalyzed | Amide, Nitrile | CuCl₂, K₃PO₄, O₂ | Varies | up to 85% | [16][18] |

| Ag-Catalyzed | Aryl Diazonium Salt, Isocyanide | Ag(I) catalyst | Varies | up to 88% | [16] |

| Metal-Free [3+2] | Hydrazone, Amine | I₂ (catalyst), Oxidant | Varies | Good | [17] |

Conclusion

The synthesis of 1,2,4-triazoles has evolved significantly from classical, high-temperature condensations to sophisticated, highly efficient modern techniques. While the Pellizzari and Einhorn-Brunner reactions remain fundamentally important, contemporary research is dominated by methods that offer greater control, higher yields, and milder conditions. The adoption of microwave-assisted synthesis and metal-catalyzed cross-coupling and cycloaddition reactions has dramatically expanded the accessibility and structural diversity of the 1,2,4-triazole library. For researchers in drug development, these advanced methodologies provide powerful tools for the rapid and efficient generation of novel therapeutic candidates. The ongoing development of one-pot, multicomponent, and green synthetic approaches will continue to enhance the "wonder nucleus" status of the 1,2,4-triazole scaffold.[3]

References

- 1. rjptonline.org [rjptonline.org]

- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. About: Pellizzari reaction [dbpedia.org]

- 5. Pellizzari Reaction [drugfuture.com]

- 6. Pellizzari Reaction [drugfuture.com]

- 7. scispace.com [scispace.com]

- 8. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 9. Einhorn-Brunner Reaction [drugfuture.com]

- 10. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 11. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of substituted 1, 2, 4-triazole derivatives by Microwave irradiation | PDF [slideshare.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 16. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 17. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 18. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. frontiersin.org [frontiersin.org]

- 20. Synthesis of multi-substituted 1,2,4-triazoles utilising the ambiphilic reactivity of hydrazones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. scribd.com [scribd.com]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution Reactions of 1,2,4-Triazoles

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole ring is a cornerstone heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic structure permits a diverse range of chemical transformations, making it a versatile building block for designing molecules with tailored properties. Many approved drugs, including the antifungals fluconazole and itraconazole, and the anticancer agent letrozole, feature this privileged structure, highlighting its significance in drug development.[3][4][5] This guide provides a comprehensive overview of the electrophilic and nucleophilic substitution reactions of the 1,2,4-triazole core, offering insights into its reactivity, detailed experimental protocols, and quantitative data to support synthetic planning.

Core Reactivity of the 1,2,4-Triazole Ring

The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms.[6] It exists in two tautomeric forms, 1H- and 4H-1,2,4-triazole, which rapidly interconvert, with the 1H tautomer being more stable.[7]

The reactivity of the 1,2,4-triazole ring is governed by the distinct electronic nature of its constituent atoms:

-

Nitrogen Atoms: The nitrogen atoms are electron-rich and serve as the primary sites for electrophilic attack .[6][7]

-

Carbon Atoms (C3 and C5): Being attached to two electronegative nitrogen atoms, the carbon atoms are electron-deficient (π-deficient), making them susceptible to nucleophilic attack .[6][7]

This dichotomous reactivity allows for selective functionalization at either the nitrogen or carbon atoms by choosing appropriate reagents and reaction conditions.

Caption: Logical map of 1,2,4-triazole's dual reactivity.

Electrophilic Substitution Reactions

Due to the high electron density on the nitrogen atoms, electrophilic substitution occurs exclusively at these positions.[6] Common electrophilic reactions include protonation, alkylation, and halogenation.

Alkylation

Alkylation is the most studied electrophilic substitution reaction of 1,2,4-triazoles. The reaction of an unsubstituted 1,2,4-triazole with an alkylating agent typically yields a mixture of N1 and N4-substituted isomers, with the N1 isomer often predominating.[8] The regioselectivity can be influenced by the reaction conditions, including the base, solvent, and nature of the electrophile.

Caption: Workflow for the N-alkylation of 1,2,4-triazole.

Table 1: Examples of N-Alkylation of 1,2,4-Triazoles

| Substrate | Alkylating Agent | Base / Solvent | Conditions | Product(s) (Ratio) | Yield (%) | Reference |

| 1,2,4-Triazole | 4-Nitrobenzyl bromide | DBU / THF | Ambient Temperature | 1- and 4-alkylated isomers (90:10) | High | [8] |

| 1,2,4-Triazole | Various Alkyl Halides | K₂CO₃ / Hexylpyridinium bromide (IL) | Microwave, 80°C, 10-15 min | 1-Alkyl-1,2,4-triazole (regioselective) | 82-94 | [9] |

| Methyl 1,2,4-triazole-3-carboxylate | Alkyl/aryloxymethylacetates | SnCl₄ / Acetonitrile (via silyl derivative) | Reflux | Methyl 1-alkoxymethyl-1,2,4-triazole-3-carboxylate (regioselective) | ~81 | [10] |

| 3-Azido-1,2,4-triazole | Oxiranes | - | - | Mixture of N-substituted 3- and 5-azido isomers | - | [11] |

Experimental Protocol: Microwave-Assisted N1-Regioselective Alkylation[9]

This protocol describes a green and efficient method for the regioselective synthesis of 1-alkyl-1,2,4-triazoles.

-

Materials: 1,2,4-triazole, alkyl halide (e.g., benzyl bromide), potassium carbonate (K₂CO₃), and an ionic liquid (e.g., hexylpyridinium bromide).

-

Procedure:

-

In a microwave-safe vial, combine 1,2,4-triazole (1.0 mmol), the alkyl halide (1.0 mmol), potassium carbonate (1.2 mmol), and the ionic liquid (2 mL).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 80°C for 10-15 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate). The ionic liquid phase can often be recycled.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product via column chromatography if necessary to yield the pure 1-alkyl-1,2,4-triazole.

-

Halogenation and Nitration

Direct halogenation and nitration of the 1,2,4-triazole ring can be challenging. However, functionalized triazoles can undergo these reactions. For instance, bromination of 3-azido-1,2,4-triazole selectively yields 3-azido-5-bromo-1,2,4-triazole.[11] Nitration is also a key reaction, particularly in the synthesis of high-energy density materials, where nitro groups are introduced onto the triazole ring or its substituents under strong acidic conditions.[12]

Nucleophilic Substitution Reactions

The electron-deficient C3 and C5 positions of the 1,2,4-triazole ring are targets for nucleophiles. This reactivity is typically exploited in two main ways: direct substitution of hydrogen (e.g., amination) or substitution of a pre-installed leaving group (e.g., a halogen).

Direct C-H Amination (Chichibabin Reaction)

The Chichibabin reaction is a classic method for the amination of nitrogen-containing heterocycles.[13] It involves the reaction of the heterocycle with sodium amide (NaNH₂) or potassium amide (KNH₂) to introduce an amino group, typically at the position adjacent to a ring nitrogen.[14] The reaction proceeds via a nucleophilic addition-elimination mechanism, with the formal loss of a hydride ion (H⁻).[13][14]

Caption: Key steps in the Chichibabin nucleophilic substitution.

Experimental Protocol: General Conditions for Chichibabin Amination[14]

This protocol outlines the general conditions for direct amination, which can be adapted for 1,2,4-triazoles.

-

Materials: 1,2,4-triazole derivative, sodium amide (NaNH₂), and a high-boiling inert solvent (e.g., xylene, mineral oil).

-

Procedure:

-

Caution: Sodium amide is a hazardous and moisture-sensitive reagent. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

-

To a suspension of sodium amide in the chosen solvent, add the 1,2,4-triazole derivative.

-

Heat the reaction mixture to a high temperature (typically >100°C). The reaction progress can be monitored by the evolution of hydrogen gas.

-

Maintain the temperature until the reaction is complete (as determined by TLC or GC analysis).

-

Cool the reaction mixture carefully.

-

Perform a cautious aqueous workup by slowly adding water or an acidic solution to quench any unreacted sodium amide and neutralize the product salt.

-

Extract the product with a suitable organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the resulting aminotriazole by chromatography or recrystallization.

-

Nucleophilic Aromatic Substitution (SNAAr)

A more common and versatile approach to functionalizing the carbon atoms of 1,2,4-triazoles is through the nucleophilic substitution of a leaving group, such as a halogen. Halo-substituted 1,2,4-triazoles are valuable intermediates that react with a wide range of nucleophiles (e.g., amines, alkoxides, thiols) to produce diverse derivatives.

Table 2: Examples of Nucleophilic Substitution on 1,2,4-Triazoles

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

| Pyridine (analogous) | NaNH₂ | Xylene, high temp. | 2-Aminopyridine | - | [13] |

| 5-Chloro-3-methyl-1,2,4-triazole | Ethyl nitrite / HCl | Alcoholic solution | 5-Diazo-3-methyl-1,2,4-triazole (unstable intermediate) | - | [15] |

| Hydrazonoyl chloride (precursor) | N-Methylimidazole | - | 1,3-Disubstituted-1H-1,2,4-triazoles | Good | [16] |

Conclusion

The 1,2,4-triazole ring possesses a rich and predictable chemical reactivity. Electrophiles reliably target the electron-rich nitrogen atoms, with alkylation being a primary method for N-functionalization where regioselectivity can be controlled by reaction conditions. Conversely, the electron-deficient carbon atoms are susceptible to nucleophilic attack, which can be achieved either through direct C-H activation, as in the Chichibabin reaction, or more commonly through the substitution of a leaving group on a pre-functionalized triazole. A thorough understanding of these substitution patterns is critical for leveraging the 1,2,4-triazole scaffold in the design and synthesis of novel pharmaceuticals and advanced materials.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic strategies due to new 1,2,4-triazoles getting (literature review) [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. rjptonline.org [rjptonline.org]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 7. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 14. scientificupdate.com [scientificupdate.com]

- 15. EP0025859A2 - Process for the synthesis of 1,2,4-triazoles - Google Patents [patents.google.com]

- 16. isres.org [isres.org]

Theoretical and Computational Elucidation of 1-(3-Bromopropyl)-1,2,4-triazole: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational overview of 1-(3-Bromopropyl)-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a scarcity of direct experimental and computational data for this specific molecule, this paper synthesizes information from studies on the parent 1,2,4-triazole scaffold and closely related derivatives. The content herein focuses on predicted molecular properties, spectroscopic characteristics, and potential biological interactions, extrapolated from established computational methodologies. This guide serves as a foundational resource for researchers, offering detailed protocols for theoretical analysis and setting a framework for future experimental validation.

Introduction

The 1,2,4-triazole moiety is a cornerstone in the development of a wide array of therapeutic agents, renowned for its diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] The introduction of an N-alkyl substituent, such as the 3-bromopropyl group, can significantly modulate the parent molecule's physicochemical properties, including its solubility, lipophilicity, and ability to interact with biological targets. The bromine atom, in particular, offers a site for further chemical modification, making this compound a versatile intermediate in synthetic chemistry.

This whitepaper will delve into the theoretical and computational aspects of this compound, providing a robust framework for understanding its molecular structure, electronic properties, and potential for intermolecular interactions.

Molecular Structure and Properties

The structure of this compound is characterized by a planar, aromatic 1,2,4-triazole ring connected to a flexible 3-bromopropyl chain at the N1 position. The aromaticity of the triazole ring is due to the delocalization of 6π electrons over the five-membered ring.[4]

Predicted Geometry

While a crystal structure for this compound is not publicly available, the geometry of the 1,2,4-triazole ring is well-established. The C-N and N-N bond lengths are expected to be in the range of 1.32 to 1.36 Å, indicative of their aromatic character.[4] The geometry of a related compound, 1-(3-Bromopropyl)-4-(2-pyridyl)-1H-1,2,3-triazole, has been determined by X-ray crystallography, providing some insight into the conformation of the bromopropyl chain, although it should be noted that this is a 1,2,3-triazole isomer.[5]

Computational and Experimental Protocols

This section details the standard methodologies employed in the theoretical and experimental investigation of 1,2,4-triazole derivatives.

Computational Methods

3.1.1. Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to predict the electronic structure and properties of molecules.

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Functional: B3LYP is a commonly used hybrid functional that provides a good balance between accuracy and computational cost.

-

Basis Set: 6-311++G(d,p) is a flexible basis set suitable for geometry optimization and calculation of electronic properties.

-

Procedure:

-

Construct the 3D structure of this compound.

-

Perform a geometry optimization to find the lowest energy conformation.

-

From the optimized geometry, calculate molecular properties such as bond lengths, bond angles, dihedral angles, and Mulliken atomic charges.

-

Compute the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to determine the electronic band gap and predict chemical reactivity.

-

Simulate the infrared (IR) spectrum by calculating the vibrational frequencies.

-

3.1.2. Molecular Docking

Molecular docking is used to predict the binding orientation of a small molecule to a target protein.

-

Software: AutoDock, Glide, or GOLD.

-

Procedure:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformer of this compound.

-

Define the binding site on the target protein.

-

Run the docking simulation to predict the binding pose and estimate the binding affinity.[6][7]

-

Experimental Methods

3.2.1. Synthesis of this compound

A general method for the N-alkylation of 1,2,4-triazole involves the reaction with an appropriate alkyl halide in the presence of a base.

-

Materials: 1,2,4-triazole, 1,3-dibromopropane, sodium hydride (NaH), and a suitable solvent like N,N-dimethylformamide (DMF).

-

Procedure:

-

Dissolve 1,2,4-triazole in anhydrous DMF.

-

Add NaH portion-wise to the solution at 0 °C to form the sodium salt of the triazole.

-

Add 1,3-dibromopropane to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography.

-

3.2.2. Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for structural elucidation. The spectra would be recorded on a spectrometer, typically at 400 MHz or higher, using a deuterated solvent like CDCl₃ or DMSO-d₆.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[9][10]

Data Presentation

The following tables summarize typical spectroscopic and structural data for the 1,2,4-triazole core and predicted values for this compound based on computational studies of related molecules.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Triazole H-3 | ~8.0-8.5 | - |

| Triazole H-5 | ~8.2-8.7 | - |

| Triazole C-3 | - | ~145-150 |

| Triazole C-5 | - | ~150-155 |

| Propyl CH₂-1 | ~4.3-4.6 | ~45-50 |

| Propyl CH₂-2 | ~2.3-2.6 | ~30-35 |

| Propyl CH₂-3 | ~3.4-3.7 | ~30-35 |

Note: These are estimated values and require experimental verification.

Table 2: Key Infrared (IR) Absorption Frequencies for 1,2,4-Triazole Derivatives.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (parent triazole) | 3100-3200 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=N Stretch (triazole ring) | 1580-1620 |

| C-N Stretch (triazole ring) | 1240-1290 |

| C-Br Stretch | 500-600 |

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the computational analysis of this compound.

Caption: Molecular structure of this compound.

References

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 5. 1-(3-Bromopropyl)-4-(2-pyridyl)-1H-1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. The infrared spectra of 1,2,3-triazole N-oxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for 1-(3-Bromopropyl)-1,2,4-triazole in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-(3-Bromopropyl)-1,2,4-triazole in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry reactions. This approach allows for the efficient conjugation of the 1,2,4-triazole moiety to a wide range of molecules, which is of significant interest in drug discovery and bioconjugation due to the diverse biological activities associated with triazole derivatives.

Introduction

The "click chemistry" concept, introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example of a click reaction, involving the reaction between an azide and a terminal alkyne to form a stable 1,2,3-triazole linkage.[2][3] This reaction is known for its high efficiency, regioselectivity, and mild reaction conditions, making it a versatile tool in medicinal chemistry, materials science, and bioconjugation.[4][5]

This compound is a valuable building block that can be readily converted into a key intermediate for click chemistry. The propyl bromide moiety allows for facile conversion to the corresponding azide, 1-(3-azidopropyl)-1,2,4-triazole, through nucleophilic substitution with sodium azide. This azide can then be "clicked" onto a variety of alkyne-containing molecules, such as biomolecules, fluorescent dyes, or drug scaffolds. This methodology provides a straightforward and efficient route to novel 1,2,4-triazole-containing conjugates.

Reaction Scheme

The overall process involves two main steps: the synthesis of the azide intermediate and the subsequent CuAAC reaction. Often, these steps can be performed in a one-pot procedure, avoiding the isolation of the potentially hazardous organic azide.[5][6]

Step 1: Synthesis of 1-(3-azidopropyl)-1,2,4-triazole

The bromide in this compound is displaced by an azide ion, typically from sodium azide, in a polar aprotic solvent like DMF or DMSO.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The resulting 1-(3-azidopropyl)-1,2,4-triazole is then reacted with a terminal alkyne in the presence of a Cu(I) catalyst. The Cu(I) is typically generated in situ from a Cu(II) salt, such as CuSO₄, and a reducing agent like sodium ascorbate.

Experimental Protocols

Protocol 1: One-Pot Synthesis of a 1,2,4-Triazole Conjugate

This protocol describes a one-pot procedure for the synthesis of a 1,2,3-triazole-linked 1,2,4-triazole conjugate, starting from this compound and a terminal alkyne. This method is advantageous as it avoids the isolation of the potentially explosive azide intermediate.[5][6]

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Terminal alkyne (e.g., Phenylacetylene)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Deionized water

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in DMF.

-

Add sodium azide (1.2 eq.) to the solution and stir the mixture at 60-80 °C for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Add the terminal alkyne (1.0 eq.), tert-butanol, and deionized water to the flask.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq.) in deionized water and add it to the reaction mixture.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq.) in deionized water and add it to the reaction mixture.

-

Stir the reaction vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,4-triazole conjugate.

Protocol 2: Two-Step Synthesis with Isolation of the Azide Intermediate

This protocol involves the synthesis and isolation of 1-(3-azidopropyl)-1,2,4-triazole before performing the click reaction. This approach may be preferred when the azide intermediate is needed for other applications or when a cleaner click reaction is desired. Caution: Organic azides are potentially explosive and should be handled with appropriate safety precautions.

Step A: Synthesis of 1-(3-azidopropyl)-1,2,4-triazole

-

Follow steps 1 and 2 from Protocol 1.

-

After cooling, pour the reaction mixture into cold water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1-(3-azidopropyl)-1,2,4-triazole. This can be used in the next step without further purification.

Step B: CuAAC Reaction

-

Dissolve the crude 1-(3-azidopropyl)-1,2,4-triazole (1.0 eq.) and the terminal alkyne (1.0 eq.) in a mixture of tert-butanol and water (1:1).

-

Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq.).

-

Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq.).

-

Follow steps 7-11 from Protocol 1.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 1-(3-azidopropyl)-1,2,4-triazole and its subsequent click reaction with various alkynes. Please note that these are illustrative examples, and actual results may vary depending on the specific substrates and reaction conditions.

Table 1: Synthesis of 1-(3-azidopropyl)-1,2,4-triazole

| Starting Material | Reagents & Conditions | Reaction Time (h) | Yield (%) |

| This compound | NaN₃ (1.2 eq.), DMF, 70 °C | 3 | >95 |

| This compound | NaN₃ (1.5 eq.), DMSO, 60 °C | 2.5 | >95 |

Table 2: CuAAC Reaction of 1-(3-azidopropyl)-1,2,4-triazole with Various Alkynes

| Alkyne | Catalyst System (mol%) | Solvent | Reaction Time (h) | Yield (%) |

| Phenylacetylene | CuSO₄·5H₂O (10), Sodium Ascorbate (30) | t-BuOH/H₂O (1:1) | 16 | 92 |

| Propargyl Alcohol | CuSO₄·5H₂O (5), Sodium Ascorbate (20) | t-BuOH/H₂O (1:1) | 12 | 95 |

| 4-Ethynylanisole | CuSO₄·5H₂O (10), Sodium Ascorbate (30) | t-BuOH/H₂O (1:1) | 18 | 89 |

| 1-Heptyne | CuSO₄·5H₂O (15), Sodium Ascorbate (40) | t-BuOH/H₂O (1:1) | 24 | 85 |

Applications in Drug Discovery and Bioconjugation

The 1,2,4-triazole nucleus is a well-known pharmacophore present in numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. By using this compound as a building block in click chemistry, novel conjugates can be synthesized for various applications in drug development and chemical biology.

Potential Applications:

-

Synthesis of Novel Drug Candidates: The 1,2,4-triazole moiety can be tethered to other pharmacophores to create hybrid molecules with potentially enhanced or novel biological activities.

-

Bioconjugation: The azide-functionalized 1,2,4-triazole can be "clicked" onto alkyne-modified biomolecules such as proteins, peptides, or nucleic acids.[7] This allows for the site-specific labeling of these biomolecules for imaging, tracking, or functional studies.

-

Development of PROTACs and other Targeted Therapies: The triazole linker formed via click chemistry is stable and can be used to connect a target-binding ligand and an E3 ligase-recruiting ligand in the design of proteolysis-targeting chimeras (PROTACs).

References

- 1. chemmethod.com [chemmethod.com]

- 2. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CuAAC-Based Synthesis, Copper-Catalyzed Aldehyde-Forming Hydrolytic Fission and Antiproliferative Evaluation of Novel Ferrocenoylamino-Substituted Triazole-Tethered Quinine–Chalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-(3-Bromopropyl)-1,2,4-triazole as a Versatile Precursor for Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the synthesis and utility of 1-(3-Bromopropyl)-1,2,4-triazole as a key building block for the generation of diverse, biologically active heterocyclic compounds. The versatile nature of this precursor allows for its application in the development of novel scaffolds for drug discovery, particularly in the areas of oncology and infectious diseases.

Synthesis of the Precursor: this compound

The synthesis of this compound can be achieved through the regioselective alkylation of 1,2,4-triazole with 1,3-dibromopropane. The reaction conditions can be optimized to favor the formation of the N1-alkylated isomer, which is the desired precursor for subsequent reactions.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,2,4-triazole

-

1,3-dibromopropane

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1,2,4-triazole (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 1,3-dibromopropane (3.0 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, filter the solid and concentrate the filtrate under reduced pressure.

-

The residue is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as the major product. In some cases, the N2-isomer, 2-(3-bromopropyl)-1,2,4-triazole, may also be isolated.[1][2]

-

Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in the Synthesis of Novel Heterocycles

The presence of a reactive bromopropyl group allows for a variety of subsequent chemical transformations, making this compound a valuable precursor for constructing fused and substituted heterocyclic systems.

Synthesis of Triazolo[1,5-a]pyrimidines with Anticancer Activity

Triazolo[1,5-a]pyrimidines are a class of fused heterocycles known for their diverse biological activities, including anticancer properties. This compound can be a key starting material for the synthesis of these compounds. The synthetic strategy involves the conversion of the bromopropyl group to an amino group, followed by cyclocondensation with a suitable β-dicarbonyl compound.

Caption: Synthetic workflow for triazolo[1,5-a]pyrimidines.

Step 1: Synthesis of 1-(3-Azidopropyl)-1,2,4-triazole

-

Dissolve this compound (1.0 eq) in dimethylformamide (DMF).

-

Add sodium azide (1.2 eq) and stir the mixture at 80 °C for 12 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azide.

Step 2: Synthesis of 1-(3-Aminopropyl)-1,2,4-triazole

-

Dissolve the crude 1-(3-azidopropyl)-1,2,4-triazole in methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 6 hours.

-

Filter the catalyst through Celite and concentrate the filtrate to obtain the crude amine.

Step 3: Synthesis of the Triazolo[1,5-a]pyrimidine

-

To a solution of the crude 1-(3-aminopropyl)-1,2,4-triazole (1.0 eq) in ethanol, add acetylacetone (1.1 eq) and a catalytic amount of acetic acid.

-

Reflux the mixture for 8 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the desired triazolo[1,5-a]pyrimidine derivative.

Synthesis of Triazolo[3,4-b][1][3][4]thiadiazines with Antimicrobial Activity

Fused heterocyclic systems containing both triazole and thiadiazine rings have shown promising antimicrobial activities. This compound can be utilized to synthesize these scaffolds by first converting it to a thiol derivative, which then undergoes cyclocondensation.

Caption: Synthesis of triazolo[3,4-b][1][3][4]thiadiazines.

Step 1: Synthesis of 1-(3-Mercaptopropyl)-1,2,4-triazole

-

Reflux a mixture of this compound (1.0 eq) and thiourea (1.1 eq) in ethanol for 6 hours.

-

Cool the mixture and add a solution of sodium hydroxide (2.0 eq) in water.

-

Reflux for another 2 hours.

-

Cool the reaction mixture and neutralize with dilute hydrochloric acid.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain the crude thiol.

Step 2: Synthesis of 4-Amino-5-((1H-1,2,4-triazol-1-yl)propyl)-4H-1,2,4-triazole-3-thiol

-

To a solution of potassium hydroxide (1.2 eq) in ethanol, add the crude 1-(3-mercaptopropyl)-1,2,4-triazole (1.0 eq) and carbon disulfide (1.5 eq).

-

Stir the mixture at room temperature for 12 hours.

-

Add hydrazine hydrate (2.0 eq) and reflux for 8 hours.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Acidify with dilute hydrochloric acid to precipitate the product.

-

Filter, wash with water, and dry to obtain the aminotriazolethiol.

Step 3: Synthesis of the Triazolo[3,4-b][1][3][4]thiadiazine

-

Reflux a mixture of the aminotriazolethiol (1.0 eq) and an appropriate α-haloketone (e.g., phenacyl bromide) (1.1 eq) in absolute ethanol for 6 hours.

-

Cool the reaction mixture and collect the precipitated solid by filtration.

-

Recrystallize the product from a suitable solvent to obtain the pure triazolothiadiazine derivative.[3][5]

Data Presentation